molecular formula C25H20ClN3O4S B15009932 4-(3-{[N-benzyl-N'-(4-chlorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

4-(3-{[N-benzyl-N'-(4-chlorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B15009932
M. Wt: 494.0 g/mol
InChI Key: NCNHKDUUTKIJKB-UHFFFAOYSA-N
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Description

4-(3-{[(E)-N-BENZYL-N’-(4-CHLOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a chlorophenyl group, and a carbamimidoyl group, all connected through a sulfanyl linkage to a dioxopyrrolidinyl benzoic acid core.

Preparation Methods

The synthesis of 4-(3-{[(E)-N-BENZYL-N’-(4-CHLOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dioxopyrrolidinyl benzoic acid core, followed by the introduction of the sulfanyl linkage and the subsequent attachment of the benzyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl core can be reduced to alcohols.

    Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-{[(E)-N-BENZYL-N’-(4-CHLOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl and carbamimidoyl groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with thiol-containing proteins, while the carbamimidoyl group can interact with amino acids in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 4-(3-{[(E)-N-BENZYL-N’-(4-CHLOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-(3-{[(E)-N-BENZYL-N’-(4-METHOXYPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID
  • 4-(3-{[(E)-N-BENZYL-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID These compounds share similar core structures but differ in the substituents attached to the benzyl and phenyl groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

4-[3-[N'-benzyl-N-(4-chlorophenyl)carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C25H20ClN3O4S/c26-18-8-10-19(11-9-18)28-25(27-15-16-4-2-1-3-5-16)34-21-14-22(30)29(23(21)31)20-12-6-17(7-13-20)24(32)33/h1-13,21H,14-15H2,(H,27,28)(H,32,33)

InChI Key

NCNHKDUUTKIJKB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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